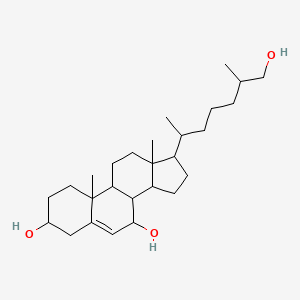

Cholest-5-ene-3,7,26-triol

Description

Properties

IUPAC Name |

17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863442 | |

| Record name | Cholest-5-ene-3,7,26-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of Cholest 5 Ene 3,7,26 Triol

Precursor Substrates and Initial Hydroxylation Events

The journey from the ubiquitous sterol, cholesterol, to the more complex Cholest-5-ene-3,7,26-triol involves a series of precisely controlled hydroxylation reactions. These initial steps create key intermediates that serve as substrates for subsequent enzymatic modifications.

Cholesterol as a Fundamental Biosynthetic Precursor

Cholesterol is the foundational molecule from which a vast array of oxysterols, including this compound, are derived. bohrium.commdpi.com It serves as a primary substrate for various enzymatic reactions that introduce hydroxyl groups onto its sterol core and side chain. This metabolic processing of cholesterol is critical for numerous physiological functions, including the synthesis of bile acids, steroid hormones, and vitamin D. tandfonline.com The conversion of cholesterol into its hydroxylated metabolites is a key step in pathways designed to eliminate cholesterol from the body, with the liver being a primary site for these transformations. tandfonline.comnih.gov The enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene, initiates one of these major pathways by converting cholesterol into an oxygenated metabolite. bohrium.com

Formation of Key Hydroxycholesterol Intermediates

The biosynthesis of this compound proceeds through the formation of specific mono- and dihydroxylated cholesterol derivatives. These intermediates are the products of initial enzymatic attacks on the cholesterol molecule, setting the stage for the final triol structure.

(25R)-Cholest-5-ene-3β,26-diol, more commonly known as 27-hydroxycholesterol (B1664032) (27HC), is a pivotal intermediate in the pathway leading to this compound. hmdb.canih.gov It is one of the most abundant circulating oxysterols in the human body. bohrium.comnih.gov The formation of 27HC from cholesterol is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). hmdb.caebi.ac.uk This enzyme hydroxylates the terminal methyl carbon (C-26) of the cholesterol side chain. nih.govebi.ac.uk 27HC is a crucial substrate in the "acidic" or "alternative" pathway of bile acid synthesis. nih.govnih.gov Once formed, this diol can be transported from extrahepatic tissues to the liver for further metabolism, including additional hydroxylations. nih.govebi.ac.uk

While 27-hydroxycholesterol is a direct precursor, other hydroxylated sterols are also central to the broader pathways of cholesterol metabolism. For instance, 7α-hydroxycholesterol is the initial product in the "neutral" or "classic" pathway of bile acid synthesis, formed by the action of cholesterol 7α-hydroxylase (CYP7A1) on cholesterol. tandfonline.com This diol can also be a substrate for further modifications. nih.gov Similarly, other intermediates like 24-hydroxycholesterol (B1141375) are formed in specific tissues and play roles in cholesterol homeostasis. nih.govkoreascience.kr The enzymatic machinery of the cell can act on various dihydroxycholesterols, and the subsequent hydroxylation of a diol like 7α-hydroxycholesterol at the 26-position or a 26-hydroxylated sterol at the 7-position represents potential routes to a triol product. nih.govhmdb.ca

Enzymatic Hydroxylation and Oxidation Mechanisms

The conversion of dihydroxycholesterol intermediates into the final triol product is accomplished through specific enzymatic reactions, primarily involving the cytochrome P450 superfamily of enzymes.

Cytochrome P450 Enzyme System in Triol Formation

The key enzymes involved in this specific biosynthetic pathway are summarized in the table below.

| Enzyme | Gene | Function |

| Sterol 27-hydroxylase | CYP27A1 | Catalyzes the 26-hydroxylation of cholesterol to form (25R)-Cholest-5-ene-3β,26-diol (27-Hydroxycholesterol). bohrium.comnih.gov |

| Oxysterol 7α-hydroxylase | CYP7B1 | Catalyzes the 7α-hydroxylation of (25R)-Cholest-5-ene-3β,26-diol to form (25R)-cholest-5-ene-3β,7α,26-triol. tandfonline.comnih.gov |

This sequential action of CYP27A1 and CYP7B1 represents the primary enzymatic pathway for the biosynthesis of this compound from cholesterol.

Functional Specificity of CYP27A1 (Sterol 27-Hydroxylase)

The initial and rate-limiting step in the primary "acidic" pathway of bile acid synthesis is the hydroxylation of cholesterol at the C26 position, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene. medlineplus.govki.sewikipedia.org This enzyme exhibits specificity for the terminal methyl group of the cholesterol side chain, introducing a hydroxyl group to form (25R)-26-hydroxycholesterol (also known as cholest-5-ene-3β,26-diol). nih.govebi.ac.uk CYP27A1 is a versatile enzyme, also participating in the "neutral" pathway of bile acid synthesis by hydroxylating ring-modified sterols. nih.govuniprot.org Furthermore, CYP27A1 can further oxidize the 26-hydroxy group to a carboxylic acid, yielding 3β-hydroxycholest-5-en-(25R)26-oic acid. nih.govjensenlab.org The enzyme's broad tissue distribution suggests its importance in cholesterol homeostasis in various parts of the body, not just the liver. wikipedia.orgaacrjournals.org

Catalytic Activity of CYP7B1 (25/26-Hydroxycholesterol (B79680) 7α-Hydroxylase) in C7 Hydroxylation

Following the initial hydroxylation by CYP27A1, the resulting (25R)-26-hydroxycholesterol serves as a substrate for another critical enzyme, CYP7B1, also known as oxysterol 7α-hydroxylase. ebi.ac.ukwikipedia.org This enzyme, located in the endoplasmic reticulum, specifically catalyzes the introduction of a hydroxyl group at the 7α position of the sterol nucleus. wikipedia.orged.ac.ukmedlineplus.gov The product of this reaction is cholest-5-ene-3β,7α,26-triol. ern-ithaca.euresearchgate.net CYP7B1 has a broader substrate specificity than just 26-hydroxycholesterol, as it can also hydroxylate other oxysterols like 25-hydroxycholesterol (B127956), as well as steroids such as dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orged.ac.ukmedlineplus.gov This positions CYP7B1 as a key regulator in both bile acid synthesis and neurosteroid metabolism. medlineplus.gov

Stereochemical Control in Enzymatic Transformations

The enzymatic reactions involved in the biosynthesis of this compound are characterized by a high degree of stereochemical control. CYP27A1 specifically introduces the hydroxyl group at the C26 position with an R configuration at the adjacent C25 chiral center, resulting in the (25R) stereoisomer of 26-hydroxycholesterol. nih.govjensenlab.org This stereospecificity is crucial for the subsequent recognition and processing by other enzymes in the metabolic pathway. Similarly, CYP7B1 introduces the hydroxyl group at the C7 position in the α-configuration. rhea-db.org This precise stereochemical control ensures the formation of the specific cholest-5-ene-3β,7α,(25R)26-triol isomer, which possesses distinct biological activities.

Downstream Metabolic Derivatization and Fate

Once formed, this compound is not a final metabolic product but rather an intermediate that undergoes further enzymatic modifications. These subsequent reactions lead to the formation of various other oxysterols and ultimately, bile acids.

Subsequent Enzymatic Oxidation and Reduction Reactions

This compound can be further metabolized through a series of oxidation and reduction reactions. For instance, the 3β-hydroxyl group can be oxidized to a 3-oxo group by hydroxysteroid dehydrogenases (HSDs), such as HSD3B7. ern-ithaca.eu This can lead to the formation of 7α,(25R)26-dihydroxycholest-4-en-3-one. ern-ithaca.eu Additionally, the hydroxyl groups at C7 and C26 can also be subject to further oxidation.

Conversion to Related Oxosterols and Cholenoic Acids

The metabolic pathway continues with the conversion of this compound and its derivatives into various other oxysterols and ultimately into cholenoic acids. The side chain is shortened, and the steroid nucleus undergoes further modifications. For example, 7α,(25R)26-dihydroxycholest-4-en-3-one is a precursor in the synthesis of chenodeoxycholic acid, a primary bile acid. ebi.ac.uk The conversion to cholenoic acids involves the oxidation of the C26-hydroxyl group to a carboxylic acid, a reaction that can also be catalyzed by CYP27A1. nih.gov This leads to the formation of compounds like 3β,7α-dihydroxycholest-5-en-26-oic acid. nih.gov

Branching Pathways within Sterol Metabolism

Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound

| Enzyme | Gene | Location | Function |

|---|---|---|---|

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Catalyzes the initial 26-hydroxylation of cholesterol. medlineplus.govki.sewikipedia.org |

| 25/26-Hydroxycholesterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Catalyzes the 7α-hydroxylation of 26-hydroxycholesterol. ebi.ac.ukwikipedia.org |

Table 2: Compound Names Mentioned in the Article

Metabolic Regulation and Homeostasis

Integration within Major Cholesterol and Bile Acid Biosynthesis Pathways

Cholesterol elimination is primarily achieved through its conversion to bile acids in the liver via two main routes: the neutral (or classic) pathway and the acidic (or alternative) pathway. Cholest-5-ene-3,7,26-triol is a key metabolite specifically within the acidic pathway.

The acidic pathway is initiated by the hydroxylation of the cholesterol side chain, a reaction that can occur in numerous tissues. This pathway is a crucial route for the synthesis of the primary bile acid chenodeoxycholic acid.

The formation of (25R)-Cholest-5-ene-3β,7α,26-triol proceeds in a sequential manner:

Initial 26-Hydroxylation: The pathway begins with the enzyme sterol 26-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C-26 position (technically C-27 in older nomenclature, but C-26 is the IUPAC-preferred term) to form (25R)-26-hydroxycholesterol (also known as 27-hydroxycholesterol). nih.govscienceopen.com

Subsequent 7α-Hydroxylation: This product, (25R)-26-hydroxycholesterol, is then acted upon by the enzyme oxysterol 7α-hydroxylase (CYP7B1), which introduces a hydroxyl group at the 7α position of the steroid nucleus. scienceopen.comebi.ac.uk This reaction yields the final compound, (25R)-Cholest-5-ene-3β,7α,26-triol. nih.govnih.gov

From this point, the triol is further metabolized. The enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) converts (25R)-Cholest-5-ene-3β,7α,26-triol into (25R)-7α,26-dihydroxycholest-4-en-3-one, continuing the cascade toward bile acid synthesis. uniprot.orguniprot.org

While the acidic and neutral pathways are initiated by different enzymes—CYP27A1 for the acidic and cholesterol 7α-hydroxylase (CYP7A1) for the neutral—they are not entirely isolated. The neutral pathway's primary function is the synthesis of cholic acid and chenodeoxycholic acid, initiated by the 7α-hydroxylation of cholesterol itself to form 7α-hydroxycholesterol. smpdb.ca

An important point of interplay involves the regulation of enzymes. Research in a mouse model lacking the CYP27A1 enzyme revealed elevated levels of 7α-hydroxycholest-4-en-3-one, a key intermediate in the neutral pathway. nih.gov This intermediate is a known ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that can up-regulate the expression of other enzymes, including CYP3A11 in mice, which exhibits sterol 26-hydroxylase activity. nih.gov This suggests a compensatory mechanism where an intermediate from the neutral pathway can enhance a critical step in the acidic pathway, demonstrating a sophisticated level of cross-talk between the two routes.

Cellular and Subcellular Compartmentalization of this compound Metabolism

The synthesis and subsequent metabolism of this compound are precisely organized within specific cellular compartments and distributed across different tissues.

The initial and rate-limiting step of the acidic pathway, the 26-hydroxylation of cholesterol, is distinctly localized within the mitochondria. smpdb.canih.gov The enzyme responsible, sterol 26-hydroxylase (CYP27A1), is a mitochondrial cytochrome P450 enzyme. ebi.ac.uk Studies have confirmed that the conversion of cholesterol to 26-hydroxycholesterol (B79680), the direct precursor to this compound, occurs in liver mitochondria. nih.gov In contrast, subsequent metabolic steps, such as the conversion of the triol by HSD3B7, take place at the endoplasmic reticulum membrane. uniprot.org This compartmentalization highlights the need for transport of these sterol intermediates between different organelles.

While the liver is the ultimate site for the completion of bile acid synthesis, the acidic pathway is notable for its activity in various extrahepatic tissues. The initial 26-hydroxylation of cholesterol by CYP27A1 occurs ubiquitously throughout the body. nih.gov

Macrophages: These immune cells are a significant site of extrahepatic 27-hydroxylation (26-hydroxylation) and represent an alternative pathway for cholesterol elimination, particularly in certain disease states. nih.govnih.gov

Brain: The brain also utilizes this pathway to metabolize cholesterol, which cannot cross the blood-brain barrier itself. The formation of hydroxylated sterols like 26-hydroxycholesterol and its downstream products provides a mechanism for cholesterol efflux from the brain into the circulation for transport to the liver. nih.govscienceopen.com

Ovary: Research has also identified 26-hydroxylase activity within ovarian mitochondria, suggesting a role for this pathway in local sterol regulation within steroidogenic tissues. nih.gov

This widespread extrahepatic production of 26-hydroxycholesterol underscores its role not just as a bile acid precursor, but also as a transport form of cholesterol from peripheral tissues back to the liver. ebi.ac.uk

Transcriptional and Post-Translational Regulation of Enzymes Involved

The enzymes governing the metabolism of this compound are tightly regulated to maintain cholesterol and bile acid homeostasis. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation: The expression of the key enzymes is controlled by a network of nuclear receptors that sense the levels of sterols and bile acids.

Liver X Receptors (LXRs): Downstream metabolites in the acidic pathway, such as 3β-hydroxycholest-5-en-(25R)26-oic acid, are known ligands for LXRs. nih.govscienceopen.com Activation of LXRs influences the expression of a suite of genes involved in cholesterol transport and metabolism.

Pregnane X Receptor (PXR): As noted earlier, the neutral pathway intermediate 7α-hydroxycholest-4-en-3-one can activate PXR, leading to the increased transcription of CYP3A enzymes that possess 26-hydroxylase activity. nih.gov This provides a clear example of transcriptional cross-talk between the pathways.

Post-Translational Regulation: Evidence also points to regulation at the enzyme activity level. In ovarian cells, the activity of the mitochondrial 26-hydroxylase is inhibited in a dose-dependent manner by pregnenolone (B344588) and progesterone. nih.gov This suggests a local feedback mechanism where the products of steroidogenesis can suppress the formation of regulatory oxysterols, thereby allowing for increased cholesterol availability when demand for steroid hormone production is high. nih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of (25R)-Cholest-5-ene-3β,7α,26-triol

| Enzyme | Systematic Name | Subcellular Location | Substrate(s) | Product(s) |

| CYP27A1 | Sterol 26-hydroxylase | Mitochondria | Cholesterol | (25R)-26-Hydroxycholesterol |

| CYP7B1 | Oxysterol 7α-hydroxylase | Endoplasmic Reticulum | (25R)-26-Hydroxycholesterol | (25R)-Cholest-5-ene-3β,7α,26-triol |

| HSD3B7 | 3β-hydroxysteroid dehydrogenase type 7 | Endoplasmic Reticulum | (25R)-Cholest-5-ene-3β,7α,26-triol | (25R)-7α,26-dihydroxycholest-4-en-3-one |

Gene Expression of Cytochrome P450 Enzymes

The binding of this compound to RORγ directly modulates the transcription of genes encoding several cytochrome P450 (CYP) enzymes that are critical for maintaining cholesterol homeostasis. nih.gov RORγ functions as a ligand-dependent transcription factor that binds to specific DNA sequences known as ROR Response Elements (ROREs) in the regulatory regions of its target genes. nih.gov

Research using mouse models has demonstrated that RORγ is integral to the regulation of multiple hepatic genes involved in lipid metabolism. nih.gov Studies on mice lacking the RORγ gene revealed a significant downregulation of several genes responsible for bile acid synthesis, including Cyp7b1 and Cyp27a1. nih.gov The expression of these two genes appeared to be regulated by RORγ in a manner that is independent of the body's circadian clock. nih.gov Furthermore, experiments involving the forced expression of RORγ in liver cells led to an enhanced expression of Cyp7b1, while the expression of Cyp7a1, the rate-limiting enzyme in the classical bile acid pathway, was not significantly affected. nih.gov This indicates a specific regulatory role for RORγ in the alternative (acidic) pathway of bile acid synthesis. physiology.org

The table below summarizes the key cytochrome P450 enzymes whose gene expression is influenced by the activation of RORγ.

| Cytochrome P450 Enzyme | Gene Name | Effect of RORγ Activation | Metabolic Pathway |

|---|---|---|---|

| Oxysterol 7α-hydroxylase | CYP7B1 | Upregulation nih.gov | Alternative (Acidic) Bile Acid Synthesis physiology.org |

| Sterol 27-hydroxylase | CYP27A1 | Upregulation nih.gov | Alternative (Acidic) Bile Acid Synthesis nih.govphysiology.org |

| Sterol 12α-hydroxylase | CYP8B1 | Upregulation nih.gov | Classical (Neutral) Bile Acid Synthesis physiology.org |

| Cholesterol 7α-hydroxylase | CYP7A1 | Little to no effect nih.gov | Classical (Neutral) Bile Acid Synthesis nih.gov |

Regulatory Factors Modulating Enzyme Activity

The activity of cytochrome P450 enzymes is modulated by a complex network of regulatory factors, with nuclear receptors and their ligands playing a central role. In the context of this compound, the primary regulatory factor is the nuclear receptor RORγ. mdpi.comnih.gov

RORγ as a Master Regulator: RORγ (isoform 1) has been identified as a master regulator of metabolic pathways, particularly cholesterol biosynthesis. nih.govmerckmillipore.comilo.org this compound functions as an endogenous agonist, binding to RORγ and activating its transcriptional activity. caymanchem.comnih.gov This activation is a key step in modulating the expression of the CYP genes detailed in the previous section.

Interplay with Other Transcription Factors: The regulatory landscape of cholesterol metabolism involves significant crosstalk between different signaling pathways. RORγ has been shown to function as a dominant activator of the entire cholesterol biosynthesis program by collaborating with and facilitating the recruitment of another critical transcription factor, Sterol Regulatory Element-Binding Protein 2 (SREBP2). nih.govmerckmillipore.com Pharmacological inhibition of RORγ has been observed to disrupt its association with SREBP2 and downregulate the expression of genes involved in cholesterol synthesis. nih.govmerckmillipore.com This suggests that this compound, by activating RORγ, can influence the broader SREBP2-mediated transcriptional program.

Enzymatic Formation and Feedback: The formation of this compound itself is catalyzed by cytochrome P450 enzymes. Specifically, CYP27A1 is involved in the synthesis of 27-hydroxysterols, including the precursors to 7β,27-dihydroxycholesterol. nih.gov This creates a potential feedback mechanism where the product of a CYP-mediated pathway (this compound) can, in turn, regulate the expression of the very enzymes that contribute to its synthesis or metabolism.

The table below outlines the key factors involved in the regulation of metabolic enzyme activity related to this compound.

| Regulatory Factor | Type | Modulator / Ligand | Overall Effect on Cholesterol Homeostasis |

|---|---|---|---|

| RORγ | Nuclear Receptor | This compound (Agonist) caymanchem.comnih.gov | Activates expression of genes for bile acid synthesis (e.g., CYP7B1, CYP27A1) and cholesterol biosynthesis. nih.govnih.gov |

| SREBP2 | Transcription Factor | Recruited/Potentiated by RORγ merckmillipore.com | Key activator of genes for cholesterol synthesis and uptake. nih.gov |

| CYP27A1 | Enzyme | Regulated by RORγ nih.gov | Catalyzes the formation of 27-hydroxysterols, precursors to this compound. nih.gov |

Cellular and Molecular Biological Roles

Sterol-Membrane Interactions and Intracellular Distribution

Oxysterols, as a class, are known to interact with and modify the properties of cellular membranes. Their structure, similar yet distinct from cholesterol, allows them to integrate into lipid bilayers and influence their organization.

Integration into Cell Membrane Structure and Function

Like their parent molecule, cholesterol, oxysterols are sterol lipids that are crucial components of cell membranes. mdpi.com The addition of hydroxyl groups, as seen in Cholest-5-ene-3,7,26-triol, alters the polarity of the molecule. This structural change can affect how the sterol packs with other lipids, such as glycerophospholipids and sphingomyelins, within the membrane. wikipedia.org While cholesterol is known to induce a "liquid-ordered" phase in membranes, providing stability and regulating fluidity, the effects of specific oxysterols can vary. nih.gov The biophysical properties of oxysterols can be distinct from those of cholesterol, potentially altering membrane integrity and function. nih.gov

Influence on Membrane Microdomain Organization

Cell membranes are not homogenous; they contain specialized microdomains known as lipid rafts, which are enriched in cholesterol, sphingolipids, and specific proteins. These rafts are critical for signal transduction and protein trafficking. Oxysterols can influence the formation and stability of these microdomains. nih.govnih.gov Depending on the specific structure of the oxysterol, it can either promote or inhibit the formation of lipid rafts. nih.gov The disruption of these rafts by certain oxysterols is linked to cytotoxic effects, as it can interfere with raft-mediated cell signaling pathways. nih.gov The specific impact of this compound on lipid raft organization has not been extensively detailed, but its nature as an oxysterol suggests it likely participates in modulating these crucial membrane structures. nih.gov

Modulation of Intracellular Signaling Pathways

Oxysterols are potent signaling molecules that can activate or inhibit numerous intracellular pathways, thereby regulating fundamental cellular processes. nih.gov They can act on various cellular receptors, including nuclear receptors like the Liver X Receptors (LXRs), which are key regulators of cholesterol and fatty acid metabolism. nih.govnih.gov

Regulation of Cell Proliferation

The influence of oxysterols on cell proliferation is complex and highly dependent on the specific compound and cell type. nih.gov Generally, oxysterols have been shown to interfere with the proliferation of many cancer cell types. nih.gov They can modulate key signaling pathways involved in cell growth, such as the Extracellular signal-regulated kinase (ERK), Hedgehog, and Wnt pathways. nih.gov

For example, activation of LXRs by certain oxysterols can significantly reduce proliferation in human breast cancer cell lines. oup.com Conversely, some derivatives, like 5-cholesten-3β-25-diol-3-sulfate (25HC3S), have been found to promote hepatic cell proliferation by inactivating LXR signaling. physiology.org Other oxysterols, such as 25-hydroxycholesterol (B127956), can reverse the anti-proliferative effects of sterol synthesis inhibitors in medulloblastoma cells by activating the Sonic hedgehog (Shh) pathway. pnas.org

Table 1: Examples of Oxysterol Effects on Cell Proliferation

| Oxysterol/Derivative | Cell Type | Pathway(s) Affected | Observed Effect |

|---|---|---|---|

| LXR Agonists | Human Breast Cancer Cells | LXR activation, Skp2/cyclin suppression | Reduced proliferation oup.com |

| 25HC3S | Mouse Liver | LXR inactivation | Promoted proliferation physiology.org |

Mechanisms of Apoptosis Induction

Many oxysterols are potent inducers of apoptosis, or programmed cell death, a process implicated in the pathology of degenerative diseases like atherosclerosis. nih.gov There appears to be no single universal mechanism for oxysterol-induced apoptosis; the pathways involved vary significantly depending on the specific oxysterol and the cellular context. mdpi.com

Common mechanisms involve the activation of death receptor pathways, modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins, and mitochondrial disruption. nih.gov For instance, oxysterols like 7-ketocholesterol (B24107) and 25-hydroxycholesterol can induce apoptosis in macrophages through a pathway involving calcium flux and the activation of cytosolic phospholipase A2. etsu.edu In other contexts, oxysterols can trigger a form of iron-dependent cell death known as ferroptosis by inhibiting cellular antioxidant systems and disrupting lipid homeostasis. eurekalert.org

Table 2: Research Findings on Oxysterol-Induced Apoptosis

| Oxysterol | Cell Type | Key Mechanism(s) | Reference |

|---|---|---|---|

| 7-ketocholesterol | Murine Macrophages | Calcium flux, cPLA2 activation, ACAT esterification | etsu.edu |

| 25-hydroxycholesterol | Murine Macrophages | Calcium flux, cPLA2 activation, ACAT esterification | etsu.edu |

| 7β-hydroxycholesterol | U937 cells | Involves caspase activation; distinct from β-epoxide pathway | elsevierpure.com |

| Cholesterol-5β,6β-epoxide | U937 cells | Involves caspase activation; distinct from 7β-OH pathway | elsevierpure.com |

Neuroprotective Mechanisms and Neuronal Viability

The role of oxysterols in the central nervous system is multifaceted, with different compounds exhibiting either neurotoxic or neuroprotective properties. nih.gov Dysregulation of cholesterol metabolism and altered levels of specific oxysterols have been linked to neurodegenerative diseases, including Alzheimer's disease. nih.govresearchgate.net

Some oxysterols are considered risk factors. For example, certain oxysterols found in Alzheimer's disease brains can induce synaptotoxicity by activating astrocytes, which in turn release factors that compromise neuronal health and reduce dendritic spine density. nih.gov However, other cholesterol metabolites demonstrate protective functions. The related compound, cholestane-3β,5α,6β-triol, has been identified as an endogenous neuroprotectant that can shield neurons from glutamate-induced neurotoxicity and injury from ischemia. nih.gov It is believed to exert this effect by acting as a negative modulator of NMDA receptors. nih.gov While the specific actions of this compound on neuronal cells are not well-defined, the diverse neuroactive properties of the oxysterol class highlight its potential significance in brain function and disease.

Receptor-Mediated Biological Activities

The ability of this compound to interact with and modulate the activity of various cellular receptors is a key area of interest for understanding its potential physiological functions. However, specific data on these interactions are limited.

Interaction with Nuclear Receptors and Gene Regulation

There is currently no specific information available in the scientific literature detailing the direct interaction of this compound with nuclear receptors or its subsequent effects on gene regulation. Oxysterols, as a class of molecules, are known to be ligands for various nuclear receptors, including Liver X Receptors (LXRs) and Retinoid-related Orphan Receptors (RORs), thereby playing crucial roles in the regulation of lipid metabolism, inflammation, and other cellular processes. However, studies specifically identifying this compound as a ligand for any particular nuclear receptor and characterizing its gene regulatory functions are lacking.

Agonist or Antagonist Activities at G Protein-Coupled Receptors

Detailed research on the agonist or antagonist activities of this compound at G protein-coupled receptors (GPCRs) is not present in the current body of scientific literature. While some oxysterols have been identified as signaling molecules that can modulate GPCR activity, such as the EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), specific studies to determine if this compound acts as an agonist or antagonist at any GPCR are not available. One study that screened various oxysterols for EBI2 activity included the purchase of 7α,27-dihydroxycholesterol (an isomer of this compound with the same CAS number), but the specific results of its activity were not reported in the publication, which focused on 7α,25-dihydroxycholesterol as the primary endogenous ligand for EBI2. ovid.com

Chemoattractant Properties via Specific Receptors

The potential chemoattractant properties of this compound and its ability to induce cell migration via specific receptors have not been documented. The aforementioned role of certain oxysterols as ligands for EBI2 is linked to the migration of immune cells. ovid.com However, without specific data on the interaction of this compound with EBI2 or other chemoattractant receptors, its role in chemotaxis remains uncharacterized.

Role in Cellular Homeostasis and Adaptive Responses

The broader role of this compound in maintaining cellular homeostasis and mediating adaptive responses is largely inferred from its classification as an oxysterol, rather than from direct experimental evidence. Oxysterols are known to be involved in a variety of cellular processes that are critical for homeostasis, including cholesterol metabolism, membrane fluidity, and signaling pathways that respond to cellular stress. However, specific studies detailing the contribution of this compound to these processes are not available. The functions of other, more extensively studied oxysterols, such as cholestane-3β,5α,6β-triol, have been linked to neuroprotection and modulation of NMDA receptors, highlighting the potential for specific oxysterols to have significant roles in adaptive responses within the central nervous system. nih.gov Nevertheless, such functions have not been specifically attributed to this compound.

Data on Receptor Interactions of this compound

| Receptor Type | Specific Receptor | Interaction Type | Reported Effect | Reference |

|---|---|---|---|---|

| Nuclear Receptors | Not Specified | Data Not Available | Data Not Available | N/A |

| G Protein-Coupled Receptors | EBI2 | Screened (as 7α,27-dihydroxycholesterol) | Specific activity not reported | ovid.com |

| Chemoattractant Receptors | Not Specified | Data Not Available | Data Not Available | N/A |

Summary of Cellular Roles of this compound

| Cellular Process | Specific Role of this compound | Research Findings | Reference |

|---|---|---|---|

| Gene Regulation | Data Not Available | No specific studies found. | N/A |

| Cellular Signaling (GPCR) | Data Not Available | Screened for EBI2 activity, but results are not publicly available. | ovid.com |

| Chemotaxis | Data Not Available | No specific studies found. | N/A |

| Cellular Homeostasis | Data Not Available | No specific studies found. | N/A |

Advanced Methodologies for Analysis and Characterization

Isotopic Labeling and Quantitative Analytical Approaches

The accurate quantification of sterols and oxysterols in biological samples is often challenged by matrix effects and variations in sample preparation and instrument response. The use of stable isotope-labeled internal standards is the gold standard for overcoming these challenges. For the analysis of Cholest-5-ene-3,7,26-triol, a deuterated analog serves as an ideal internal standard.

The synthesis of deuterated 26-hydroxycholesterol (B79680) (Cholest-5-ene-3β,26-diol), a closely related compound, has been reported, providing a template for the potential synthesis of deuterated this compound nih.gov. One reported method involves the Clemmensen reduction of kryptogenin to produce a deuterated 26-hydroxycholesterol with multiple deuterium (B1214612) atoms incorporated into the molecule nih.gov. A similar synthetic strategy could potentially be adapted to introduce deuterium atoms into the this compound structure.

Once synthesized, the deuterated analog is added to a biological sample at a known concentration at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement during mass spectrometric analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the highly accurate and precise measurement of a compound's concentration in a sample researchgate.netnih.gov. This technique combines the use of a stable isotope-labeled internal standard with mass spectrometry.

The general workflow for the IDMS of this compound would involve the following steps:

Addition of Internal Standard: A known amount of the deuterated this compound is added to the sample.

Equilibration: The sample is thoroughly mixed to ensure complete equilibration of the internal standard with the endogenous analyte.

Sample Preparation: The sample undergoes extraction, purification, and often derivatization to improve chromatographic and mass spectrometric properties.

Mass Spectrometric Analysis: The sample is analyzed by a mass spectrometer, typically coupled with gas chromatography (GC) or liquid chromatography (LC). The instrument is set to monitor specific mass-to-charge (m/z) ratios for both the unlabeled (endogenous) and the labeled (internal standard) compound.

Quantification: The concentration of the endogenous analyte is calculated based on the measured ratio of the unlabeled to the labeled compound and the known amount of the internal standard added.

This method effectively corrects for any sample loss during preparation and for variations in instrument response, leading to highly reliable quantitative data.

Chemical Derivatization Strategies for Enhanced Mass Spectrometric Detection

The analysis of oxysterols, including this compound, by mass spectrometry can be challenging due to their relatively low ionization efficiency. Chemical derivatization is a widely used strategy to improve their detection sensitivity and chromatographic behavior und.edu. Derivatization typically targets the hydroxyl groups of the oxysterol.

One common approach is silylation , which involves reacting the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. This derivatization increases the volatility of the compound, making it suitable for GC-MS analysis, and often leads to characteristic fragmentation patterns that aid in structural identification nih.govscispace.com.

Another strategy is to introduce a charged moiety into the molecule to enhance its ionization efficiency in electrospray ionization (ESI) mass spectrometry. This can be achieved by reacting the hydroxyl groups with reagents that contain a permanently charged group or a group that is readily protonated.

The table below summarizes common derivatization strategies applicable to the analysis of this compound.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Advantages |

| BSTFA + TMCS | Hydroxyl | Trimethylsilyl (TMS) ether | GC-MS | Increased volatility, characteristic fragmentation |

| Picolinic Acid | Hydroxyl | Picolinoyl ester | LC-MS/MS | Enhanced ESI ionization, directs fragmentation |

| Girard's Reagent T | Ketone (after oxidation) | Hydrazone | LC-MS/MS | Introduces a permanent positive charge, significantly enhances ESI signal |

The choice of derivatization strategy depends on the specific analytical platform being used and the goals of the analysis, whether it is for structural confirmation or for achieving the lowest possible limits of detection for quantification.

Future Directions and Research Perspectives

Elucidation of Uncharted Metabolic Pathways and Intermediates

The known metabolic pathway leading to Cholest-5-ene-3,7,26-triol involves the 7α-hydroxylation of (25R)26-hydroxycholesterol (also referred to as 27-hydroxycholesterol) by the enzyme cytochrome P450 7B1 (CYP7B1). This initial substrate, (25R)26-hydroxycholesterol, is itself a product of cholesterol oxidation by cytochrome P450 27A1 (CYP27A1), a key step in the alternative bile acid synthesis pathway.

However, the metabolic landscape is likely more complex than this linear progression suggests. Future research should focus on identifying and characterizing alternative or less-defined pathways for the biosynthesis and catabolism of this compound. This includes investigating the potential for other cytochrome P450 enzymes or different enzyme classes to contribute to its formation under various physiological and pathological conditions. For instance, exploring the substrate promiscuity of other hydroxylases could reveal novel routes to its synthesis.

Furthermore, the downstream metabolic fate of this compound beyond its conversion to bile acids is an area ripe for investigation. It is plausible that this oxysterol can be further modified through processes such as sulfation, glucuronidation, or esterification. These modifications would significantly alter its solubility, transport, and biological activity. Identifying the enzymes responsible for these transformations and the resulting metabolic products will be crucial for a comprehensive understanding of its physiological roles. The exploration of these uncharted metabolic pathways will likely unveil a more intricate and regulated network of oxysterol metabolism than is currently appreciated.

Identification of Novel Biological Functions and Cognate Receptors

While its role as a bile acid precursor is a cornerstone of its known function, this compound may possess intrinsic biological activities independent of this pathway. Oxysterols are increasingly recognized as potent signaling molecules that modulate the activity of various nuclear receptors and other cellular targets. A key area of future research will be to systematically screen for novel biological functions of this compound and to identify its cognate receptors.

This endeavor will involve a multi-pronged approach, including high-throughput screening assays to assess its effects on a wide range of cellular processes, such as gene expression, cell proliferation, differentiation, and inflammation. Techniques like transcriptomics and proteomics can provide an unbiased view of the cellular pathways modulated by this oxysterol.

A significant challenge and opportunity lie in the deorphanization of receptors for this compound. While some oxysterols are known to bind to Liver X Receptors (LXRs) and Retinoic acid receptor-related Orphan Receptors (RORs), the specific receptor targets for this tri-hydroxylated cholesterol derivative remain largely unknown. Advanced techniques such as chemical proteomics, affinity-based protein profiling, and computational docking studies will be instrumental in identifying its direct binding partners. The identification of novel receptors will unlock new signaling cascades and provide a molecular basis for any newly discovered biological functions.

Development of Advanced High-Throughput Analytical Methodologies

Progress in understanding the subtle and often localized roles of this compound is intrinsically linked to our ability to accurately and sensitively measure its concentration in complex biological matrices. Current analytical methods, often based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can be labor-intensive and may lack the throughput required for large-scale clinical or systems biology studies.

A critical future direction is the development of advanced, high-throughput analytical methodologies for the quantification of this compound and a broad spectrum of other oxysterols. This includes the refinement of sample preparation techniques to improve recovery and minimize artifactual oxidation of cholesterol. Innovations in mass spectrometry, such as the use of novel ionization sources and high-resolution analyzers, will enhance sensitivity and specificity.

Furthermore, the development of multiplexed assays, potentially utilizing immunochemical approaches or novel biosensors, could enable the simultaneous measurement of a panel of oxysterols, providing a more comprehensive snapshot of the oxysterol profile in a given sample. The establishment of standardized and validated high-throughput methods will be essential for advancing clinical research, enabling the investigation of the role of this compound as a potential biomarker in various diseases.

Systems Biology Approaches to Map Complex Oxysterol Networks

The biological functions of this compound are unlikely to be exerted in isolation. Instead, it is part of a complex and interconnected network of oxysterols, enzymes, receptors, and downstream signaling pathways. A systems biology approach, which integrates experimental data with computational modeling, will be indispensable for mapping these intricate networks and understanding their dynamic behavior.

Future research should focus on generating large-scale datasets, including quantitative measurements of a wide range of oxysterols, expression levels of metabolic enzymes and receptors, and global changes in the transcriptome and proteome in response to perturbations in oxysterol levels. This data can then be used to construct and validate computational models of oxysterol networks.

Q & A

Q. How can Cholest-5-ene-3,7,26-triol be structurally characterized using NMR and mass spectrometry?

- Methodological Answer : Structural elucidation requires 1D/2D NMR and high-resolution mass spectrometry (HRMS). For NMR, analyze and chemical shifts to identify hydroxyl groups (e.g., 3β, 7α/β, 26 positions) and the Δ double bond. Compare data with cholesterol derivatives (e.g., cholest-5-ene-3β-ol) to confirm the core structure . HRMS confirms the molecular formula (e.g., CHO) and isotopic patterns. For advanced stereochemical analysis, NOESY or ROESY correlations can resolve configurations (e.g., 7α vs. 7β hydroxyl) .

Q. What enzymatic pathways synthesize this compound in biological systems?

- Methodological Answer : The compound is synthesized via cytochrome P450 enzymes. CYP7B1 catalyzes 7α-hydroxylation of (25R)-cholest-5-ene-3β,26-diol, yielding the 3β,7α,26-triol structure . In vitro validation involves incubating precursors with recombinant CYP7B1, NADPH, and O, followed by LC-MS/MS to detect product formation. Enzyme kinetics (e.g., , ) should be measured using substrate titration and activity assays .

Advanced Research Questions

Q. How does this compound interact with RORγ, and what experimental approaches validate its ligand activity?

- Methodological Answer : As a RORγ ligand, the compound modulates transcriptional activity. Validate via:

- Reporter gene assays : Transfect HEK293 cells with RORγ expression plasmids and a luciferase reporter under a ROR-responsive promoter. Measure luminescence upon triol treatment .

- Competitive binding assays : Use -labeled oxysterols and purified RORγ ligand-binding domain (LBD) to determine values .

- Co-crystallization : Solve the RORγ LBD-triol complex structure via X-ray crystallography to map binding interactions .

Q. What challenges arise in synthesizing this compound derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Challenges include regioselective hydroxylation and side-chain modifications. For example, bromination of cholest-5-ene-3β,7α-diol dibenzoate with NBS in dioxane yields unexpected bromohydrin derivatives, requiring careful control of reaction stoichiometry and solvent polarity . Optimize using:

Q. How do conflicting data on this compound’s bioactivity arise, and what statistical approaches resolve them?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell type, oxysterol contamination). Mitigate via:

- Standardized protocols : Use internal standards (e.g., deuterated 7α-hydroxycholesterol) in LC-MS/MS to normalize quantification .

- Multivariate analysis : Apply ANOVA or mixed-effects models to account for batch effects in high-throughput screens .

- Triangulation : Cross-validate findings using orthogonal methods (e.g., enzymatic assays vs. siRNA knockdown) .

Methodological Design Questions

Q. How should researchers design experiments to assess this compound’s role in lipid metabolism?

- Methodological Answer :

- In vitro : Treat hepatocyte models (e.g., HepG2) with the compound and measure bile acid synthesis markers (e.g., CYP7A1 activity) via qPCR and immunoblotting .

- In vivo : Use -knockout mice to compare triol levels in serum/liver via LC-MS/MS, paired with lipidomic profiling .

- Controls : Include cholesterol and 25-hydroxycholesterol to isolate triol-specific effects .

Q. What ethical and reproducibility considerations apply to studies involving this compound?

- Methodological Answer :

- Ethical approval : Declare IRB/animal ethics committee approvals (e.g., protocol numbers, oversight body) for human/animal studies .

- Data transparency : Share raw LC-MS/MS spectra, NMR assignments, and statistical code via repositories like Zenodo .

- Replication : Publish step-by-step synthesis protocols and cell culture conditions to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.